molecular formula C16H18ClN5O2S B11106666 (3E)-3-{2-[(2-amino-1,3-thiazol-4-yl)acetyl]hydrazinylidene}-N-(3-chloro-2-methylphenyl)butanamide

(3E)-3-{2-[(2-amino-1,3-thiazol-4-yl)acetyl]hydrazinylidene}-N-(3-chloro-2-methylphenyl)butanamide

Cat. No.: B11106666
M. Wt: 379.9 g/mol
InChI Key: LCWODFMUVPVFBR-ZVBGSRNCSA-N
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Description

The compound (3E)-3-{2-[(2-amino-1,3-thiazol-4-yl)acetyl]hydrazinylidene}-N-(3-chloro-2-methylphenyl)butanamide is a complex organic molecule that features a thiazole ring, an amide group, and a hydrazone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-{2-[(2-amino-1,3-thiazol-4-yl)acetyl]hydrazinylidene}-N-(3-chloro-2-methylphenyl)butanamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-aminothiazole with an appropriate acylating agent.

    Hydrazone Formation: The hydrazone linkage is formed by reacting the thiazole derivative with hydrazine hydrate under controlled conditions.

    Amide Bond Formation: The final step involves coupling the hydrazone intermediate with 3-chloro-2-methylbenzoic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-{2-[(2-amino-1,3-thiazol-4-yl)acetyl]hydrazinylidene}-N-(3-chloro-2-methylphenyl)butanamide: can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom in the aromatic ring can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia in ethanol.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted aromatic derivatives.

Scientific Research Applications

(3E)-3-{2-[(2-amino-1,3-thiazol-4-yl)acetyl]hydrazinylidene}-N-(3-chloro-2-methylphenyl)butanamide: has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (3E)-3-{2-[(2-amino-1,3-thiazol-4-yl)acetyl]hydrazinylidene}-N-(3-chloro-2-methylphenyl)butanamide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes or receptors that are critical for cellular processes.

    Pathways Involved: The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A simpler compound with a similar keto-enol tautomerism.

    Dimethylformamide compound with (5Z)-5-(3-fluorobenzylidene)-2-(3-methyl-1-benzofuran-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: Another complex molecule with a thiazole ring.

Uniqueness

(3E)-3-{2-[(2-amino-1,3-thiazol-4-yl)acetyl]hydrazinylidene}-N-(3-chloro-2-methylphenyl)butanamide: is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydrazone linkage and thiazole ring make it particularly interesting for medicinal chemistry applications.

Properties

Molecular Formula

C16H18ClN5O2S

Molecular Weight

379.9 g/mol

IUPAC Name

(3E)-3-[[2-(2-amino-1,3-thiazol-4-yl)acetyl]hydrazinylidene]-N-(3-chloro-2-methylphenyl)butanamide

InChI

InChI=1S/C16H18ClN5O2S/c1-9(21-22-15(24)7-11-8-25-16(18)19-11)6-14(23)20-13-5-3-4-12(17)10(13)2/h3-5,8H,6-7H2,1-2H3,(H2,18,19)(H,20,23)(H,22,24)/b21-9+

InChI Key

LCWODFMUVPVFBR-ZVBGSRNCSA-N

Isomeric SMILES

CC1=C(C=CC=C1Cl)NC(=O)C/C(=N/NC(=O)CC2=CSC(=N2)N)/C

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CC(=NNC(=O)CC2=CSC(=N2)N)C

Origin of Product

United States

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